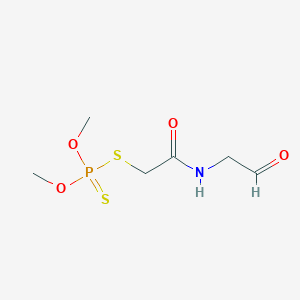

O,O-dimethyl S-2-oxo-2-(2-oxoethylamino)ethyl phosphorodithioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

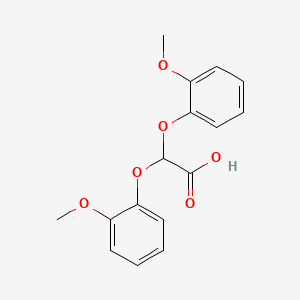

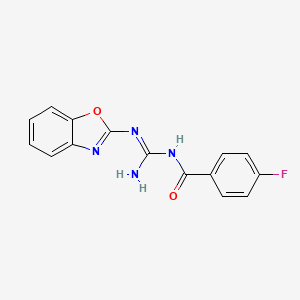

Formothion solution, known chemically as S-[2-(formylmethylamino)-2-oxoethyl] O,O-dimethyl dithiophosphate, is an organophosphorus compound primarily used as an insecticide and acaricide. It is effective against a variety of sucking pests and some biting and chewing insects. The compound is characterized by its yellow viscous oil or crystalline mass form and has a molecular weight of 257.27 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Formothion is synthesized through the reaction of N-formyl-N-methylcarbamoylmethyl chloride with O,O-dimethyl phosphorodithioate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of formothion involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as:

- Dissolving the reactants in a suitable solvent like toluene or xylene.

- Adding a base to initiate the reaction.

- Purifying the product through distillation or crystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: Formothion undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Hydrolysis: Water and a base such as sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

Hydrolysis: N-formyl-N-methylcarbamoylmethyl alcohol and O,O-dimethyl phosphorodithioate.

Oxidation: Sulfoxides and sulfones.

Aplicaciones Científicas De Investigación

Formothion is widely used in scientific research due to its insecticidal properties. Some of its applications include:

Mecanismo De Acción

Formothion exerts its effects by inhibiting the enzyme cholinesterase. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing continuous nerve impulses, which ultimately result in the paralysis and death of the insect . The compound is also suspected to be an endocrine disruptor, affecting hormonal balance in exposed organisms .

Comparación Con Compuestos Similares

Parathion: Another organophosphorus insecticide with a similar mode of action but higher toxicity.

Malathion: Less toxic compared to formothion and used in both agricultural and residential pest control.

Diazinon: Similar in structure and function but with different environmental persistence and toxicity profiles.

Uniqueness of Formothion: Formothion is unique due to its relatively low toxicity among organophosphorus insecticides, making it safer for use in various applications. Its effectiveness against a broad spectrum of pests and its stability in non-polar solvents further enhance its utility .

Propiedades

Fórmula molecular |

C6H12NO4PS2 |

|---|---|

Peso molecular |

257.3 g/mol |

Nombre IUPAC |

2-dimethoxyphosphinothioylsulfanyl-N-(2-oxoethyl)acetamide |

InChI |

InChI=1S/C6H12NO4PS2/c1-10-12(13,11-2)14-5-6(9)7-3-4-8/h4H,3,5H2,1-2H3,(H,7,9) |

Clave InChI |

YWTMNNAJWPZMJC-UHFFFAOYSA-N |

SMILES canónico |

COP(=S)(OC)SCC(=O)NCC=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)

![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)